molecular formula C13H24N2O3 B2998184 trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide CAS No. 749866-15-7

trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide

Cat. No.: B2998184
CAS No.: 749866-15-7
M. Wt: 256.346
InChI Key: ARNPKAXNHCOERS-MGCOHNPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide: is an organic compound with the molecular formula C12H24N2O2 . It is a derivative of cyclohexane, featuring a tert-butoxycarbonyl (Boc) protected aminomethyl group and a carboxamide group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the aminomethyl and carboxamide groups.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of Carboxamide: The protected aminomethyl cyclohexane is then reacted with a suitable carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions typically include controlled temperatures and pressures to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine:

  • Utilized in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry:

Mechanism of Action

The mechanism of action of trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

    trans-(4-Boc-aminomethyl)-cyclohexanemethanol: Similar structure but with a hydroxyl group instead of a carboxamide group.

    trans-(4-Boc-aminomethyl)-cyclohexanemethylamine: Similar structure but with a methylamine group instead of a carboxamide group.

Uniqueness:

Properties

IUPAC Name

tert-butyl N-[(4-carbamoylcyclohexyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h9-10H,4-8H2,1-3H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNPKAXNHCOERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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